(3R)-3-amino-4-(4-cyanophenyl)butanoic acid
Description
“(3R)-3-amino-4-(4-cyanophenyl)butanoic acid” is a β-amino acid derivative characterized by a stereospecific (3R) configuration and a 4-cyanophenyl substituent at the fourth carbon of the butanoic acid backbone. Its hydrochloride salt form has the molecular formula C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.687 g/mol . The compound’s structure includes:
- A primary amine at the third carbon, critical for bioactivity and chemical derivatization.
- A carboxylic acid group, enabling salt formation or conjugation reactions.
This compound is likely utilized as an intermediate in pharmaceutical synthesis, analogous to structurally related β-amino acids (e.g., sitagliptin intermediates) . Its stereochemistry and functional groups make it a candidate for enzyme-targeted therapies or chiral building blocks in drug design.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(3R)-3-amino-4-(4-cyanophenyl)butanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
YXRYZOCXTPVLRS-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)C#N |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-4-(4-cyanophenyl)butanoic acid typically involves the use of chiral catalysts and protecting groups to ensure the correct stereochemistry. One common method involves the condensation of a cyanophenyl derivative with a chiral amino acid precursor under controlled conditions. The reaction is often carried out in a polar organic solvent with a halide anion as a condensation reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-4-(4-cyanophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxo derivatives, aminophenyl derivatives, and various substituted amino acids, depending on the specific reagents and conditions used.
Scientific Research Applications
(3R)-3-amino-4-(4-cyanophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-4-(4-cyanophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyanophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence biochemical pathways .
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing Groups: The 4-cyano group in the target compound increases polarity and hydrogen-bonding capacity compared to fluoro or iodo substituents. This may enhance interactions with polar enzyme active sites but reduce membrane permeability .
- Halogen Substituents: Fluorine (in 4-fluoro or 2,4,5-trifluoro analogs) improves metabolic stability and bioavailability due to its electronegativity and small size.
Stereochemical Considerations
All listed compounds retain the (3R) or (R) configuration, underscoring the importance of chirality in biological activity. For example, sitagliptin intermediates require strict (R)-stereochemistry for dipeptidyl peptidase-4 (DPP-4) inhibition .
Functional Group Modifications
Therapeutic Potential
- The 4-cyanophenyl derivative’s nitrile group may act as a transition-state mimic in protease inhibitors, unlike fluorine or iodine analogs.
- Trifluorophenyl analogs () are established in antidiabetic drug synthesis, suggesting the target compound could be repurposed for similar pathways .
Biological Activity
(3R)-3-amino-4-(4-cyanophenyl)butanoic acid, also known as a chiral amino acid derivative, exhibits notable biological activity primarily due to its structural features and interactions with various molecular targets. This article delves into the compound's biological properties, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 204.22 g/mol
- Key Functional Groups :
- Amino group (-NH₂)
- Carboxylic acid group (-COOH)
- Cyanophenyl group (C₆H₄CN)
The unique stereochemistry at the third carbon and the presence of the cyanophenyl group significantly influence its chemical reactivity and biological activity, making it a valuable candidate for drug discovery and development .
The biological activity of this compound is linked to its interactions with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the cyanophenyl moiety engages in π-π interactions with aromatic residues. These interactions may modulate the activity of target proteins, influencing various biochemical pathways .
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function.
- Receptor Binding : It has been suggested that this compound could act as a ligand for neurotransmitter receptors, potentially affecting neurotransmitter levels such as serotonin and dopamine .
- Modulation of Signaling Pathways : By influencing signaling pathways related to neurotransmission and cellular metabolism, this compound may have implications in treating neurological disorders .
Biological Activity Data
Research findings indicate that this compound has shown promise in various biological assays. Below is a summary of its biological activities based on available studies:
Case Studies
-
Enzyme Inhibition Studies :
A study demonstrated that this compound significantly inhibited the activity of certain enzymes involved in metabolic pathways. High concentrations (50 µM) resulted in approximately 50% inhibition of enzyme secretion in specific assays . -
Neurotransmitter Transporter Interaction :
Preliminary data from receptor binding studies suggest that this compound interacts with neurotransmitter transporters, which could lead to increased understanding of its pharmacological effects .
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Starting Materials : Appropriate precursors containing the necessary functional groups.
- Chemical Reactions :
- Oxidation using potassium permanganate
- Reduction with sodium borohydride
- Substitution reactions involving halides
- Optimization Techniques : Continuous flow chemistry is often employed to enhance yield and selectivity during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
